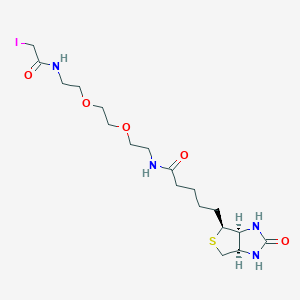
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Übersicht
Beschreibung
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate is a chemical compound with the molecular formula C13H11F2NO2 . It has a molecular weight of 251.23 .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-quinolin-2-ylacetate consists of a quinoline ring attached to an ethyl ester group . The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .Wissenschaftliche Forschungsanwendungen
Dye Synthesis and Application
Ethyl quinoxalin-3(4H)-on-2-ylacetate, a related compound to Ethyl 2,2-difluoro-2-quinolin-2-ylacetate, has been utilized in synthesizing novel brilliant quinoxalin-2-yl styryl dyes. These dyes have been applied to polyester fibers, showcasing their potential in the textile industry for dyeing purposes (Rangnekar et al., 1999).
Heterocyclic Compound Synthesis
Ethyl 4,4-difluoro-4-phenoxyacetoacetate, another analogous compound, serves as a precursor for synthesizing various heterocyclic compounds. These include 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, and quinolin-2-one derivatives, which are key in the design of biologically active heterocycles (Solodukhin et al., 2004).
Corrosion Inhibition in Metals
Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, a quinoxaline derivative, has been studied as a corrosion inhibitor for copper in nitric acid. Quantum chemical calculations suggest a strong relationship between molecular structure and inhibition efficiency, demonstrating its potential in corrosion protection (Zarrouk et al., 2014).
Synthesis of Pyrroloquinoline Derivatives
Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, prepared by condensation of ethyl azidoacetate with 4-formylquinolines, represent an innovative method to synthesize pyrroloquinoline derivatives. This methodology has potential applications in pharmaceuticals and organic chemistry (Molina et al., 1993).
Antimicrobial Activity of Triazoles
Substituted 1,2,3-triazoles synthesized from 4-azido-8-(trifluoromethyl)quinoline and ethyl acetoacetate demonstrate significant antimicrobial activity. These findings underscore the compound's potential in developing new antimicrobial agents (Holla et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 2,2-difluoro-2-quinolin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKWDCWQFNQIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2C=C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286490 | |
| Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate | |
CAS RN |
294181-97-8 | |
| Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294181-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)


![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)








